N-benzyl-2-imino-6-nitrochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-Benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
While specific industrial production methods for N3-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) in the presence of a catalyst are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the chromene ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its cytotoxic effects against cancer cell lines.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting key enzymes or signaling pathways involved in disease processes. For example, it may inhibit the activity of enzymes like AKR1B10, which is implicated in cancer cell proliferation .
Comparison with Similar Compounds
N~3~-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
2-Imino-2H-chromene derivatives: Known for their cytotoxic and anti-inflammatory activities.
Phenylimino-2H-chromene derivatives: Studied for their anticancer and antimicrobial properties.
The uniqueness of N3-benzyl-2-imino-6-nitro-2H-chromene-3-carboxamide lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
N-benzyl-2-imino-6-nitrochromene-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c18-16-14(17(21)19-10-11-4-2-1-3-5-11)9-12-8-13(20(22)23)6-7-15(12)24-16/h1-9,18H,10H2,(H,19,21) |
InChI Key |
XOWPOGBKBUXEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.